molecular formula C21H34O4 B146670 Pregnanetriolone CAS No. 603-99-6

Pregnanetriolone

Cat. No.: B146670
CAS No.: 603-99-6
M. Wt: 350.5 g/mol
InChI Key: WKFXHNDWEHDGQD-ZQRGSSBZSA-N
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Description

Pregnanetriolone, also known as 11-ketopregnanetriol, is a steroid hormone. It is a metabolite of 21-deoxycortisol and plays a significant role in the diagnosis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency. This compound is typically found in the urine of patients with this condition, and its levels can be used as a biomarker for screening and monitoring treatment .

Scientific Research Applications

Pregnanetriolone has several scientific research applications, including:

Future Directions

A review article discusses novel neurosteroid therapeutics for post-partum depression, including the development of an oral agent, zuranolone, and the IV and oral formulations of ganaxolone . This suggests that there may be potential for future research into the therapeutic uses of pregnanetriolone and related compounds.

Biochemical Analysis

Biochemical Properties

Pregnanetriolone is involved in several biochemical reactions. It is a metabolite of 21-deoxycortisol , which suggests that it interacts with enzymes involved in the metabolism of 21-deoxycortisol

Cellular Effects

Given that this compound is a steroid hormone, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a steroid hormone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is a metabolite of 21-deoxycortisol , suggesting that it is involved in the metabolic pathways of 21-deoxycortisol

Preparation Methods

Industrial Production Methods: Industrial production methods for pregnanetriolone are not well-documented. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pregnanetriolone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce different hydroxylated steroids.

Comparison with Similar Compounds

    Pregnanetriol: Another metabolite of 21-deoxycortisol, used as a biomarker for congenital adrenal hyperplasia.

    Pregnanediol: A metabolite of progesterone, used in the diagnosis of various hormonal disorders.

    Pregnenolone: A precursor to various steroid hormones, involved in multiple metabolic pathways.

Uniqueness: Pregnanetriolone is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Its levels in urine provide a definitive diagnosis for this condition, distinguishing it from other similar compounds that may not have the same diagnostic specificity .

Properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13+,14+,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFXHNDWEHDGQD-ZQRGSSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316846
Record name Pregnanetriolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-99-6
Record name Pregnanetriolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnanetriolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregnanetriolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETOPREGNANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K506VY344
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pregnanetriolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041997
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the diagnostic significance of pregnanetriolone?

A: this compound is a key diagnostic marker for congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. [, , , , , ] This deficiency leads to the accumulation of cortisol precursors, including 21-deoxycortisol, which is subsequently metabolized into this compound. Elevated urinary this compound levels, especially after ACTH stimulation, are indicative of this condition. [, , , ]

Q2: Can this compound be used to differentiate between different types of CAH?

A: Yes, research suggests that this compound is particularly useful in differentiating 21-hydroxylase deficiency from other enzyme deficiencies, like 3β-hydroxysteroid dehydrogenase deficiency. [] In 21-hydroxylase deficiency, this compound levels are elevated, while in 3β-hydroxysteroid dehydrogenase deficiency, they are usually absent. [, ]

Q3: Is this compound a reliable marker for CAH in preterm infants?

A: While elevated 17α-hydroxyprogesterone levels are commonly used for CAH screening in newborns, this marker can be unreliable in preterm infants due to potential interference from other steroids. [, ] Research has shown that measuring urinary this compound using gas chromatography/mass spectrometry in selected ion monitoring (GCMS-SIM) can provide a definitive diagnosis of classic 21-hydroxylase deficiency in both term and preterm neonates. [, ]

Q4: Can this compound help differentiate between CAH and P450 oxidoreductase deficiency (PORD)?

A: Yes, recent research suggests a two-step diagnostic approach utilizing urinary steroid metabolites can differentiate between these conditions. [, ] The ratio of this compound to tetrahydrocortisone (THE) can distinguish both classic and non-classic 21-hydroxylase deficiency from PORD. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C21H34O4, and its molecular weight is 346.5 g/mol. [, ]

Q6: What analytical techniques are used to measure this compound levels?

A: Gas chromatography, often coupled with mass spectrometry (GC/MS), is widely regarded as the gold standard for measuring this compound levels in urine. [, , , , , , , ] This method offers high sensitivity and specificity, even at low concentrations. [, ] Other methods, like spectrophotometry and fluorescence high-performance liquid chromatography (HPLC), have also been explored. [, ]

Q7: How are this compound conjugates measured?

A: this compound is excreted in urine primarily as glucuronide and sulfate conjugates. [] To measure these conjugates, urine samples undergo enzymatic hydrolysis using β-glucuronidase, followed by extraction and analysis using techniques like gas chromatography. [, , ]

Q8: How has research on this compound contributed to understanding polycystic ovary syndrome (PCOS)?

A: Studies investigating the presence of this compound in some PCOS patients revealed an unusual enzymatic activity in their ovarian tissue. [, ] These ovaries exhibited 11β-hydroxylase activity specifically towards C-21-deoxysteroids, leading to the production of this compound. [, ] This finding suggests a potential link between aberrant steroid metabolism and the development of PCOS in certain individuals.

Q9: Are there any therapeutic applications of this compound itself?

A: Currently, this compound is not used therapeutically. Its value lies primarily in its diagnostic significance for adrenal disorders. [, , ] Treatment for conditions like CAH focuses on replacing deficient hormones like cortisol and suppressing excess androgen production. [, ]

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